4-{5-[4-(2-bromobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine
Description
Properties
IUPAC Name |
(2-bromophenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O4/c22-18-4-2-1-3-17(18)21(27)25-9-7-23(8-10-25)16-5-6-19(26(28)29)20(15-16)24-11-13-30-14-12-24/h1-6,15H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGPCZNMHXJSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[4-(2-bromobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine typically involves multiple steps, starting with the preparation of the piperazine and morpholine intermediates. The key steps include:
Formation of the Piperazine Intermediate: This involves the reaction of 2-bromobenzoyl chloride with piperazine under controlled conditions to form the 2-bromobenzoyl piperazine intermediate.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling with Morpholine: Finally, the nitrated intermediate is reacted with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the 2-position of the phenyl ring activates the aromatic system for SNAr, particularly at the 4- and 6-positions. This reactivity is enhanced in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ or Cs₂CO₃:
-
Example : Nitro-substituted benzamides undergo SNAr with amines at 80–100°C, yielding substituted derivatives .
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Mechanism : The nitro group withdraws electron density, stabilizing the Meisenheimer intermediate during substitution.
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| DMF, K₂CO₃, 80°C, 12 h | Substitution with morpholine | 74–80% |
Suzuki-Miyaura Cross-Coupling
The bromine in the 2-bromobenzoyl group serves as a leaving group for palladium-catalyzed couplings. Optimal conditions involve Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane at 100°C :
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Example : Bromobenzoyl-piperazine analogs coupled with aryl boronic acids achieve >90% yields .
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Scope : Compatible with electron-rich and electron-neutral boronic acids.
| Catalyst System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₃PO₄ | 1,4-dioxane | 100°C | 94% |
Reduction of Nitro Group
The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Zn/HCl:
-
Application : Resulting amine intermediates are precursors for further functionalization (e.g., amidation, cyclization) .
| Reducing Agent | Time | Conversion | Source |
|---|---|---|---|
| H₂/Pd-C | 6 h | >95% |
Amide Hydrolysis
The 2-bromobenzoyl-piperazine amide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6 M HCl, reflux, 12 h | 2-Bromobenzoic acid | 85% |
Piperazine and Morpholine Ring Reactivity
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Piperazine Alkylation : The secondary amine in piperazine reacts with alkyl halides (e.g., MeI) in THF to form quaternary salts .
-
Morpholine Oxidation : Morpholine’s oxygen can participate in hydrogen bonding, but direct oxidation is less common under mild conditions .
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Piperazine + MeI | THF, 0°C → RT | N-Methylpiperazine |
Crystallographic and Conformational Insights
The amide bond in the 2-bromobenzoyl-piperazine moiety exhibits restricted rotation (ΔG‡ ~60 kJ/mol), favoring a planar conformation that enhances binding to biological targets . Temperature-dependent NMR studies confirm rotational barriers in analogous acyl-piperazines .
Scientific Research Applications
4-{5-[4-(2-bromobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the interactions of piperazine and morpholine derivatives with biological targets.
Materials Science: It can be incorporated into polymers and other materials to study its effects on material properties.
Mechanism of Action
The mechanism of action of 4-{5-[4-(2-bromobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine involves its interaction with specific molecular targets. The piperazine and morpholine rings can interact with various enzymes and receptors, potentially modulating their activity. The bromobenzoyl group may also play a role in binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-{5-[4-(2-bromobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine and its analogs:
Key Findings:
Substituent Effects on Lipophilicity and Solubility: The 2-bromobenzoyl group in the target compound increases lipophilicity compared to the 4-chlorophenylsulfonyl group in CAS 347354-55-6, which is more polar due to the sulfonyl moiety. This difference may favor blood-brain barrier penetration in the former but improve aqueous solubility in the latter .
Biological Activity: Compound 10a demonstrated nanomolar IC₅₀ values against specific kinases (e.g., EGFR), attributed to its imidazopyridine core and optimized substituent geometry . The nitro group in all three compounds may serve as a reducible pharmacophore, enabling prodrug strategies or modulating electron distribution for target binding .
Synthetic Routes :
Biological Activity
The compound 4-{5-[4-(2-bromobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine (CAS No. 475.3 g/mol) is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 4-{5-[4-(2-bromobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine includes:
- A morpholine ring which is known for its role in pharmacological activity.
- A piperazine moiety that enhances interaction with biological targets.
- Substituents such as a bromobenzoyl group and a nitro group , which may influence its pharmacodynamics.
| Property | Value |
|---|---|
| Molecular Formula | C21H23BrN4O4 |
| Molecular Weight | 475.3 g/mol |
| IUPAC Name | (2-bromophenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone |
| LogP | 3.2 |
| Hydrogen Bond Acceptors | 6 |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the central nervous system (CNS). The piperazine component is known to modulate neurotransmitter systems, potentially affecting serotonin and dopamine receptors, which are critical in treating psychiatric disorders.
Proposed Mechanisms:
- Receptor Binding : The piperazine ring facilitates binding to neurotransmitter receptors, enhancing the compound's pharmacological effects.
- Nitro Group Reduction : The nitro group can be reduced to an amine, potentially altering the compound's activity profile and increasing its therapeutic potential.
- Bromobenzoyl Group Influence : This group may enhance lipophilicity, improving the compound's ability to cross the blood-brain barrier.
Biological Activity and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Antidepressant Activity
In a study evaluating compounds with similar structures, it was found that derivatives containing piperazine exhibited significant antidepressant-like effects in animal models, suggesting that 4-{5-[4-(2-bromobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine may also possess similar properties due to its structural components .
Antitumor Potential
Research indicates that compounds with bromobenzoyl substituents show promise as anticancer agents. Preliminary data suggest that this compound could inhibit tumor growth in vitro, although further studies are needed to elucidate its efficacy and mechanism .
Neuroprotective Effects
The neuroprotective properties of related morpholine derivatives have been documented, indicating potential applications in neurodegenerative diseases. The interaction with CNS receptors may offer protective effects against neuronal damage .
Case Studies
- Case Study on Antidepressant Effects : In a controlled study involving mice, administration of a similar piperazine derivative resulted in reduced depressive-like behavior, supporting the hypothesis that compounds like 4-{5-[4-(2-bromobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine could be effective antidepressants .
- Antitumor Activity Assessment : In vitro assays demonstrated that this compound inhibited cell proliferation in several cancer cell lines, indicating potential as an anticancer agent. Further investigations are ongoing to determine the specific pathways involved .
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of 4-{5-[4-(2-bromobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine?
Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key steps include:
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve yields .
- Temperature control : Reflux conditions (e.g., 70–80°C in ethanol) for 12–24 hours to ensure complete intermediate formation .
- Purification : Use silica gel column chromatography with gradients of ethyl acetate/petroleum ether (1:1) to isolate the target compound .
- Yield tracking : Compare yields at each step using HPLC (High-Performance Liquid Chromatography) to identify bottlenecks .
Advanced: How can computational modeling elucidate the reaction mechanisms of piperazine-ring functionalization in this compound?
Answer:
Mechanistic studies benefit from:
- Density Functional Theory (DFT) : Calculate energy barriers for intermediates during bromobenzoyl group attachment to the piperazine ring .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .
- Transition-state analysis : Identify steric hindrance from the nitro group using software like Gaussian or ORCA .
- Validation : Cross-reference computational results with experimental NMR and LC-MS data to confirm proposed pathways .
Basic: What analytical techniques are critical for confirming the structural conformation of this compound?
Answer:
- X-ray crystallography : Resolve bond angles and torsional strain between the morpholine and nitrophenyl groups (e.g., C–H···O interactions) .
- NMR spectroscopy : Assign peaks for the bromobenzoyl (δ 7.3–7.8 ppm) and morpholine (δ 3.4–3.7 ppm) moieties .
- FT-IR : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and nitro (NO₂) stretches at ~1520 cm⁻¹ .
Advanced: How should researchers design assays to evaluate this compound’s interaction with neurotransmitter receptors?
Answer:
- Target selection : Prioritize receptors with known piperazine/morpholine affinity (e.g., serotonin 5-HT₁A or dopamine D₂) .
- In vitro binding assays : Use radiolabeled ligands (e.g., [³H]-WAY-100635) in competitive displacement studies .
- Functional assays : Measure cAMP modulation via FRET-based biosensors in HEK293 cells .
- Data normalization : Express results as Ki values (nM) using the Cheng-Prusoff equation to account for ligand concentration .
Basic: How can researchers address low purity yields during the final purification stage?
Answer:
- Column optimization : Adjust silica gel particle size (e.g., 40–63 µm) and solvent polarity (e.g., 5% methanol in DCM) .
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) at −20°C to remove nitro-group byproducts .
- HPLC-DAD : Monitor elution profiles at λ = 254 nm to detect impurities and adjust gradient programs .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
- Replicate experiments : Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and incubation times .
- Control variables : Test under hypoxic vs. normoxic conditions to assess oxidative stress effects .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
- Theoretical alignment : Reconcile discrepancies by aligning results with receptor homology models .
Advanced: How can structure-activity relationship (SAR) studies improve the selectivity of this compound?
Answer:
- Scaffold modification : Introduce substituents (e.g., -CF₃ or -OCH₃) at the 4-position of the phenyl ring to enhance receptor specificity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., morpholine oxygen) .
- Selectivity profiling : Screen against off-target kinases (e.g., EGFR, PKC) using kinase profiling panels .
Basic: What safety protocols are essential when handling this compound’s bromobenzoyl group?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent skin contact/inhalation .
- Waste disposal : Quench reactive intermediates with sodium bicarbonate before aqueous disposal .
- Stability testing : Store at −20°C under argon to prevent bromine displacement reactions .
Advanced: How can surface adsorption studies enhance understanding of this compound’s environmental persistence?
Answer:
- Microscopic imaging : Employ AFM (Atomic Force Microscopy) to track adsorption on silica surfaces .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to organic particulates in simulated environmental matrices .
- Oxidative degradation : Expose to UV/O₃ and monitor byproducts via LC-MS to assess photostability .
Advanced: What interdisciplinary approaches are needed to explore this compound’s potential in material science?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
